molecular formula C13H11Cl2O2P B5873969 [bis(4-chlorophenyl)phosphoryl]methanol

[bis(4-chlorophenyl)phosphoryl]methanol

Cat. No.: B5873969
M. Wt: 301.10 g/mol
InChI Key: WVYQNMPANRTHAN-UHFFFAOYSA-N
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Description

[bis(4-chlorophenyl)phosphoryl]methanol is an organophosphorus compound featuring a phosphoryl group (P=O) attached to a methanol moiety and two 4-chlorophenyl substituents. The latter is a chlorinated benzhydrol derivative with applications in chemical synthesis, often serving as an intermediate for esters (e.g., bis(4-chlorophenyl)methyl acetate) or organometallic complexes .

Properties

IUPAC Name

bis(4-chlorophenyl)phosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2O2P/c14-10-1-5-12(6-2-10)18(17,9-16)13-7-3-11(15)4-8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYQNMPANRTHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(=O)(CO)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

tris(4-chlorophenyl)methanol (TCPM)

  • Structure: TCPM contains three 4-chlorophenyl groups bonded to a central methanol carbon, unlike the two chlorophenyl groups in [bis(4-chlorophenyl)phosphoryl]methanol.
  • Applications: TCPM is a persistent organochlorine pollutant historically used in pesticides. Its environmental prevalence stems from resistance to degradation .

Organolead Compounds (e.g., bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane)

  • Structure: These compounds replace the phosphoryl/methanol group with a lead (Pb) center and additional aryl substituents (e.g., 4-methylphenyl) .
  • Toxicity : Lead-containing compounds are highly toxic, causing neurological and environmental damage even at low concentrations .

bis(4-chlorophenyl)methyl acetate

  • Structure: An ester derivative of bis(4-chlorophenyl)methanol, where the hydroxyl group is replaced by an acetate moiety .
  • Applications : Acts as a stable intermediate in organic synthesis, offering improved solubility compared to the parent alcohol .
  • Reactivity : The ester group enhances stability under acidic or oxidative conditions, making it preferable for certain synthetic pathways .

Bisphenol A (BPA)

  • Structure: A diphenylpropane derivative with two hydroxyl groups, structurally distinct from the phosphoryl/methanol motif but sharing a bis(aryl) core .
  • Applications : Widely used in plastics and resins until restricted due to endocrine-disrupting effects .
  • Toxicity : BPA’s estrogenic activity contrasts with the neurotoxic or environmental persistence seen in chlorinated analogs like TCPM .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Formula Key Features Applications Toxicity/Environmental Impact
This compound N/A C₁₃H₁₁Cl₂O₂P Phosphoryl group, chlorophenyl groups Synthetic intermediate Unknown; potential persistence
tris(4-chlorophenyl)methanol (TCPM) N/A C₁₉H₁₃Cl₃O Three chlorophenyl groups Historical pesticide High toxicity, persistent pollutant
bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane 6963-22-0 C₂₆H₂₀Cl₂Pb Lead center, chlorophenyl groups Material science (speculative) Severe lead toxicity
bis(4-chlorophenyl)methyl acetate N/A C₁₅H₁₂Cl₂O₂ Ester derivative Chemical intermediate Depends on degradation products
Bisphenol A (BPA) 80-05-7 C₁₅H₁₆O₂ Diphenylpropane, hydroxyl groups Plastics production Endocrine disruption

Research Findings

Synthetic Pathways: Phosphoryl-containing compounds like this compound may be synthesized via phosphorylation of benzhydrol precursors, analogous to methods used for quinolinone derivatives .

Environmental Persistence : Chlorinated aryl compounds (e.g., TCPM) resist degradation, leading to bioaccumulation in ecosystems .

Derivative Utility: Esterification of bis(4-chlorophenyl)methanol enhances stability, as demonstrated by GC-MS characterization of its acetate derivative .

Toxicity Mechanisms : Lead- and chlorine-containing compounds exhibit distinct toxicity profiles—neurotoxicity (Pb) vs. endocrine disruption (BPA) or organ damage (TCPM) .

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